

Technical Support Center: Investigating Off-Target Effects of PKM2 Activators

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Compound of Interest

Compound Name: PKM2 activator 10

Cat. No.: B15576887

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This technical support guide addresses potential off-target effects of potent Pyruvate Kinase M2 (PKM2) activators. As "**PKM2 activator 10**" is not a designation found in publicly available scientific literature, this document focuses on two well-characterized, structurally distinct PKM2 activators: TEPP-46 and DASA-58. These compounds are frequently used as tool compounds in research and serve as excellent representatives for understanding the selectivity of potent PKM2 activation.

Frequently Asked Questions (FAQs)

Q1: How selective are TEPP-46 and DASA-58 for PKM2?

A1: Both TEPP-46 and DASA-58 demonstrate high selectivity for PKM2 over the other human pyruvate kinase isoforms (PKM1, PKL, and PKR).^{[1][2][3][4]} Published data indicates that these compounds do not activate PKM1, the isoform found in most normal, differentiated tissues.^{[2][5]} This isoform selectivity is a critical feature, as on-target activation of PKM1 in non-cancerous cells is generally not desired.

Q2: Are there any published comprehensive off-target screening data for TEPP-46 or DASA-58?

A2: To date, comprehensive off-target screening results, such as broad kinase panels or safety pharmacology screens against a wide range of receptors and enzymes, have not been made publicly available for TEPP-46 or DASA-58. While a chemoproteomics study using Target-Responsive Accessibility Profiling (TRAP) successfully identified PKM2 as the primary target of

TEPP-46, it did not report a list of off-target interactors.[6] The absence of such public data means that researchers should exercise due diligence in interpreting their results.

Q3: My experiment with a PKM2 activator is showing an unexpected phenotype. How can I determine if this is an off-target effect?

A3: This is a critical question in pharmacological studies. A recommended strategy is to use two or more structurally distinct PKM2 activators that produce the same biological effect.[7] For example, if the same phenotype is observed with both TEPP-46 (a thieno[3,2-b]pyrrole[3,2-d]pyridazinone) and DASA-58 (a sulfonamide-containing compound), it is more likely to be a consequence of on-target PKM2 activation, as it is improbable that two different chemical scaffolds would share the same off-target profile.[7]

Q4: What are the potential off-target liabilities based on the chemical structures of TEPP-46 and DASA-58?

A4: While specific off-targets are not defined, the core chemical structures can offer clues to potential liabilities.

- DASA-58 contains a sulfonamide moiety. While modern non-antibiotic sulfonamides have a low risk of cross-reactivity with antibiotic sulfa drugs, the sulfonamide group is known to interact with various enzymes, most notably carbonic anhydrases.
- TEPP-46 contains a pyrazole ring, a common scaffold in medicinal chemistry. Pyrazole-containing compounds have been developed to target a wide range of proteins, including various kinases.

It is crucial to note that the presence of these scaffolds does not guarantee off-target activity, but it provides a starting point for investigation if off-target effects are suspected.

Troubleshooting Guide: Investigating Unexpected Results

If you suspect an off-target effect from a PKM2 activator in your cellular experiments, consider the following troubleshooting steps.

Step 1: Validate On-Target Engagement

Before investigating off-targets, it's essential to confirm the activator is engaging with PKM2 in your specific cell system.

- **PKM2 Activity Assay:** Measure pyruvate kinase activity in cell lysates after treatment with the activator. A significant increase in activity suggests the compound is active on its target.
- **Cellular Thermal Shift Assay (CETSA):** This method assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.^{[8][9][10][11][12]} An increase in the melting temperature of PKM2 in the presence of the activator confirms direct binding.

Step 2: Differentiating On-Target vs. Off-Target Phenotypes

This logical workflow can help you dissect the origin of your observed cellular effect.

Figure 1. Logical workflow for troubleshooting on-target vs. off-target effects.

Quantitative Data Summary

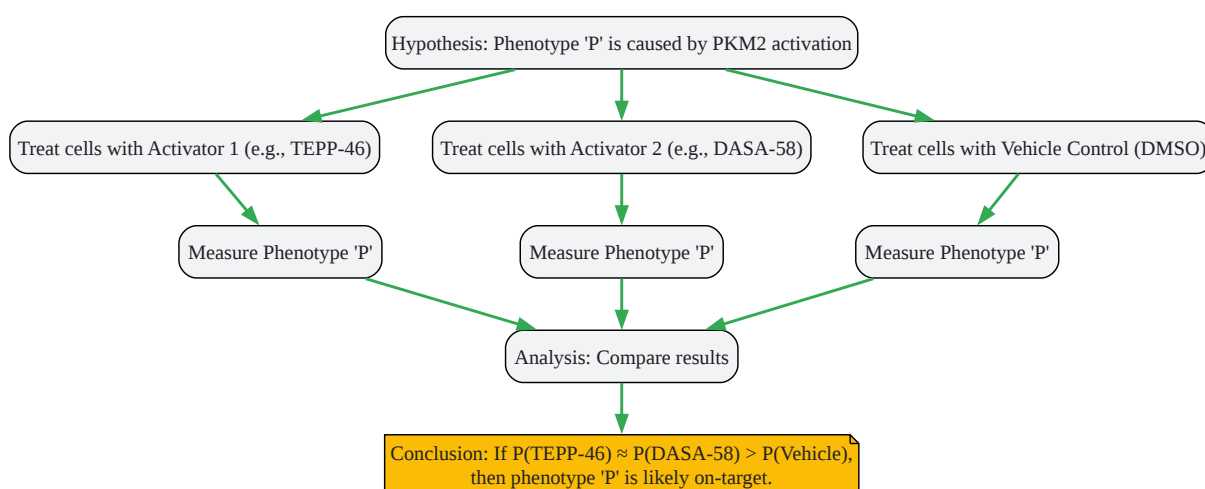
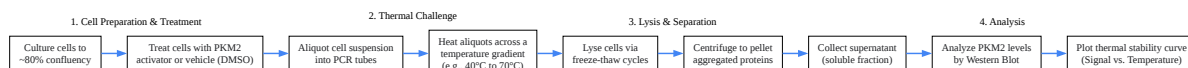
While comprehensive off-target data is unavailable, the on-target potency and selectivity for representative PKM2 activators are well-documented.

Compound	Target	Assay Type	Potency (AC ₅₀ /EC ₅₀)	Selectivity Notes	Reference
TEPP-46	PKM2	Biochemical	92 nM	No activity vs. PKM1, PKL, PKR	[1] [4]
PKM2	Cell-based (H1299)	-	Selectively activates PKM2 over PKM1 in cells	[1] [2]	
DASA-58	PKM2	Biochemical	38 nM (AC ₅₀)	No activity vs. PKM1	[2]
PKM2	Cell-based (A549)	19.6 μM	Selectively activates PKM2 over PKM1 in cells	[2]	

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PKM2 Target Engagement

This protocol is a standard method to confirm that a compound binds to its intended target in a cellular environment.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



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